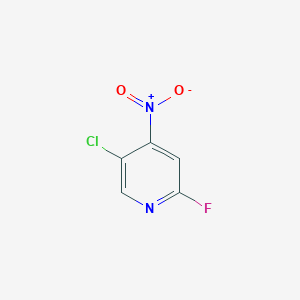
5-Chloro-2-fluoro-4-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-fluoro-4-nitropyridine: is a heterocyclic aromatic compound that belongs to the class of nitropyridines It is characterized by the presence of chlorine, fluorine, and nitro substituents on a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-nitropyridine typically involves the nitration of 5-chloro-2-fluoropyridine. One common method includes the reaction of 5-chloro-2-fluoropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-fluoro-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides, leading to the formation of substituted pyridines.
Oxidation: The compound can undergo oxidation reactions to form pyridine N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or aniline in solvents like methanol or acetone are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed for the reduction of the nitro group.
Major Products Formed:
Substituted Pyridines: Products formed from nucleophilic substitution reactions.
Aminopyridines: Products formed from the reduction of the nitro group.
Pyridine N-oxides: Products formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-2-fluoro-4-nitropyridine is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be used in the synthesis of drugs targeting specific enzymes or receptors .
Industry: In the agrochemical industry, this compound is utilized in the development of herbicides and insecticides. Its derivatives exhibit enhanced biological activity and selectivity .
Wirkmechanismus
The mechanism of action of 5-Chloro-2-fluoro-4-nitropyridine depends on its specific applicationFor example, in medicinal applications, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-nitropyridine: Similar in structure but lacks the fluorine substituent.
5-Chloro-2-nitropyridine: Similar but lacks the fluorine substituent at the 2-position.
2-Fluoro-5-nitropyridine: Similar but lacks the chlorine substituent at the 5-position.
Uniqueness: 5-Chloro-2-fluoro-4-nitropyridine is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and selectivity in various chemical reactions .
Eigenschaften
Molekularformel |
C5H2ClFN2O2 |
|---|---|
Molekulargewicht |
176.53 g/mol |
IUPAC-Name |
5-chloro-2-fluoro-4-nitropyridine |
InChI |
InChI=1S/C5H2ClFN2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H |
InChI-Schlüssel |
MAVSQKCTGYHQKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1F)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















